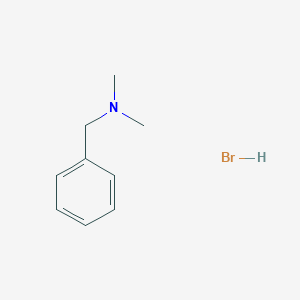

N,N-Dimethyl-1-phenylmethanamine--hydrogen bromide (1/1)

Description

N,N-Dimethyl-1-phenylmethanamine–hydrogen bromide (1/1) is a quaternary ammonium salt formed by the protonation of N,N-dimethyl-1-phenylmethanamine (a tertiary amine) with hydrobromic acid. The compound consists of a benzyl group attached to a dimethylaminomethyl moiety, stabilized by a bromide counterion. Its molecular formula is C₉H₁₄N·HBr, with a molecular weight of 224.13 g/mol (estimated). The phenyl group confers aromatic stability, while the dimethylamino group enhances solubility in polar solvents. This compound is structurally distinct from aliphatic quaternary ammonium salts due to its aromatic backbone, which may influence its reactivity, solubility, and biological activity .

Properties

CAS No. |

61185-90-8 |

|---|---|

Molecular Formula |

C9H14BrN |

Molecular Weight |

216.12 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenylmethanamine;hydrobromide |

InChI |

InChI=1S/C9H13N.BrH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |

InChI Key |

NULGSOGHGHDGBH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1.Br |

Origin of Product |

United States |

Biological Activity

N,N-Dimethyl-1-phenylmethanamine hydrogen bromide, commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant. Its biological activity has been extensively studied due to its implications in both therapeutic and illicit contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethyl-1-phenylmethanamine hydrogen bromide is characterized by its amine functional group and a phenyl ring, contributing to its lipophilicity and ability to cross the blood-brain barrier. The molecular formula is C_10H_15BrN, with a molar mass of approximately 228.14 g/mol.

The primary mechanism of action for N,N-Dimethyl-1-phenylmethanamine involves the release of monoamines, particularly dopamine, norepinephrine, and serotonin, in the brain. This release occurs through the following pathways:

- Dopamine Release : The compound increases dopamine levels by inhibiting the reuptake of dopamine into presynaptic neurons and promoting its release from vesicles.

- Norepinephrine and Serotonin : Similar to dopamine, it also inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations in the synaptic cleft.

Pharmacological Effects

The biological activity of N,N-Dimethyl-1-phenylmethanamine can be summarized as follows:

- Stimulant Effects : Increased alertness, reduced fatigue, and enhanced physical performance.

- Euphoria : Users often report feelings of euphoria and increased sociability.

- Appetite Suppression : The compound is known for its appetite-suppressing properties, which have led to its use in weight loss treatments.

Toxicity and Side Effects

Despite its potential therapeutic uses, N,N-Dimethyl-1-phenylmethanamine has a high potential for abuse and addiction. The side effects may include:

- Cardiovascular Issues : Increased heart rate, hypertension, and risk of stroke.

- Psychological Effects : Anxiety, paranoia, and hallucinations in high doses.

- Dependence : Prolonged use can lead to psychological dependence and withdrawal symptoms.

Case Studies

Several studies have documented the effects of N,N-Dimethyl-1-phenylmethanamine in various contexts:

- Case Study on Addiction : A study published in Addiction Biology examined patients with methamphetamine use disorder. It highlighted neurobiological changes associated with chronic use, including alterations in dopamine receptor availability .

- Therapeutic Use in ADHD : Research indicates that controlled doses can effectively treat attention deficit hyperactivity disorder (ADHD) by enhancing focus and reducing impulsivity .

- Impact on Cardiovascular Health : A clinical trial assessed cardiovascular risks among users. Results showed significant increases in heart rate and blood pressure among habitual users compared to non-users .

Research Findings

Recent research has focused on developing safer analogs and understanding the long-term impacts of N,N-Dimethyl-1-phenylmethanamine:

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Substituent Effects: The hydroxyethyl group in 1-heptanaminium bromide improves hydrophilicity, whereas the dimethylamino group in the target compound balances lipophilicity and solubility .

2.3 Physicochemical Properties

| Property | Target Compound | N,N-Dibutyl-1-butanaminium Bromide | 1-Heptanaminium Bromide |

|---|---|---|---|

| Solubility | High in polar solvents (water, methanol) | Moderate in water, high in DMF | High in polar solvents |

| Melting Point | ~150–160°C (estimated) | 180–185°C (literature) | ~120–130°C (estimated) |

| NMR Features | δ 7.2–7.4 (phenyl), δ 2.2–3.5 (NMe₂) | δ 0.8–1.6 (butyl chains) | δ 3.6–4.0 (hydroxyethyl) |

Notes:

Q & A

Basic Research Questions

Q. What synthetic routes yield high-purity N,N-Dimethyl-1-phenylmethanamine hydrogen bromide (1:1)?

- Methodology : React N,N-Dimethyl-1-phenylmethanamine with stoichiometric hydrobromic acid in anhydrous ethanol under reflux. Monitor pH to ensure complete neutralization. Recrystallize from a 1:1 ethanol-acetone mixture to remove unreacted amine or residual acid. Elemental analysis (Br% via ion chromatography) and melting point determination (expected >200°C, based on analogous quaternary ammonium bromides) confirm purity .

Q. How can NMR spectroscopy validate the structure and purity of this compound?

- Methodology : Use ¹H NMR (CDCl₃ or D₂O) to identify the dimethylamino group (singlet at δ ~2.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm). ¹³C NMR should show the quaternary ammonium carbon at ~55 ppm. Impurity detection (e.g., free amine) is achievable via integration ratios and comparison with reference spectra of structurally similar compounds, such as phenyltrimethylammonium bromide .

Q. What analytical techniques are recommended for bromide quantification?

- Methodology : Capillary electrophoresis with direct UV detection (optimized buffer: 20 mM borate, pH 9.2) separates bromide from chloride. Calibration curves using KBr standards ensure accuracy. Alternatively, ion-selective electrodes or argentometric titration (Mohr method) validate bromide content, as applied in studies on LiBr-based solutions .

Q. What storage conditions prevent degradation of this hygroscopic compound?

- Methodology : Store in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Avoid exposure to moisture, as hygroscopicity is common in ionic amine salts (e.g., phenyltrimethylammonium bromide ). Periodic Karl Fischer titration monitors water content.

Advanced Research Questions

Q. How do computational models predict the crystal packing and intermolecular interactions?

- Methodology : Density functional theory (DFT) optimizes the molecular geometry, while Hirshfeld surface analysis identifies dominant interactions (e.g., N–H···Br hydrogen bonds and C–H···π contacts). Molecular dynamics simulations predict lattice parameters, which can be cross-validated with powder X-ray diffraction (PXRD) data from analogous bromide salts .

Q. What mechanistic insights explain the compound’s thermal decomposition pathways?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition onset temperatures. Gas chromatography-mass spectrometry (GC-MS) of evolved gases identifies volatile byproducts (e.g., methyl bromide or aromatic fragments). Comparative studies with N,N-dimethylbenzylamine hydrobromide suggest oxidative dealkylation as a primary pathway at >250°C .

Q. How does the bromide counterion influence solubility in mixed solvent systems?

- Methodology : Measure solubility in water-ethanol mixtures using gravimetric analysis. Bromide’s polarizability enhances solubility in polar aprotic solvents (e.g., DMSO) compared to chloride analogues. COSMO-RS simulations, validated experimentally for LiBr solutions, predict activity coefficients and phase behavior .

Q. Can this compound serve as a phase-transfer catalyst in biphasic reactions?

- Methodology : Test catalytic efficiency in nucleophilic substitutions (e.g., Williamson ether synthesis). Compare reaction rates with other ammonium bromides (e.g., cetyltrimethylammonium bromide). Dynamic light scattering (DLS) characterizes micelle formation in aqueous-organic systems, critical for interfacial reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.